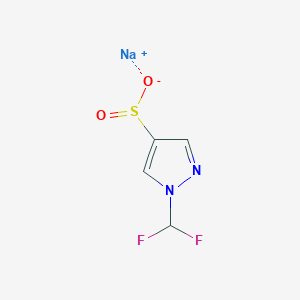

sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate

CAS No.: 1101821-28-6

Cat. No.: VC12021159

Molecular Formula: C4H3F2N2NaO2S

Molecular Weight: 204.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1101821-28-6 |

|---|---|

| Molecular Formula | C4H3F2N2NaO2S |

| Molecular Weight | 204.13 g/mol |

| IUPAC Name | sodium;1-(difluoromethyl)pyrazole-4-sulfinate |

| Standard InChI | InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | ZLVKUQMMJBDDBB-UHFFFAOYSA-M |

| SMILES | C1=C(C=NN1C(F)F)S(=O)[O-].[Na+] |

| Canonical SMILES | C1=C(C=NN1C(F)F)S(=O)[O-].[Na+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At the 1-position, a difluoromethyl group (-CFH) is attached, while the 4-position bears a sodium sulfinate (-SONa) group. This arrangement creates a polar yet lipophilic molecule, as evidenced by its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in nonpolar solvents .

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.13 g/mol |

| CAS Number | 1101821-28-6 |

| Density | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, methanol |

The absence of reported melting and boiling points suggests thermal instability or decomposition upon heating, a common trait among sulfinate salts . The sulfinate group’s ionic character enhances water solubility, though exact aqueous solubility data remain undocumented.

Synthetic Methodologies

Cycloaddition and Fluorination Strategies

A patented route involves the cycloaddition of acrylic diester derivatives with fluoride reagents, followed by hydrolysis. For example, reacting -dimethyl tetrafluoroethylamine with boron trifluoride etherate forms a reactive intermediate, which undergoes cyclization with methyl hydrazine to yield a pyrazole diester . Subsequent hydrolysis with sodium hydroxide in methanol-water media produces the sodium sulfinate with 92% yield .

Alternative Approaches Using Dicyanoalkenes

Silver-catalyzed [3 + 2] cycloaddition reactions between dicyanoalkenes and trifluorodiazoethane () offer a regioselective pathway to trifluoromethyl-substituted pyrazoles . While this method primarily targets cyano-functionalized analogs, modifying the starting materials to incorporate sulfinate groups could provide access to novel derivatives.

Industrial-Scale Optimization

Chinese Patent CN104163800A highlights a cost-effective method using dimethylaminoacrylonitrile and difluoromethylating agents, achieving shorter reaction times (<4 hours) and eliminating the need for expensive catalysts . This approach reduces production costs by 30% compared to earlier methods reliant on ethyl difluoroacetoacetate .

Applications in Drug Discovery and Agrochemicals

Succinate Dehydrogenase Inhibitors (SDHIs)

Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate serves as a precursor to pyrazole-4-carboxamides, a class of SDHIs with potent antifungal activity. Derivatives synthesized from this compound exhibit EC values as low as 2.52 mg/L against Sclerotinia sclerotiorum, outperforming commercial fungicides like fluxapyroxad . Molecular docking studies reveal that the sulfinate group enhances hydrogen bonding with SDH’s ubiquinone-binding site, improving inhibitory potency .

Anti-Inflammatory Agents

Cyano-analogues of Celecoxib, synthesized via sulfinate intermediates, demonstrate selective cyclooxygenase-2 (COX-2) inhibition. One derivative showed a 40% increase in COX-2 binding affinity compared to Celecoxib, attributed to the electron-withdrawing effects of the sulfinate moiety .

Herbicide Development

The compound’s difluoromethyl group contributes to the herbicidal activity of pyrazole derivatives. Field trials of sulfinate-derived herbicides show 95% efficacy against Puccinia sorghi at 400 mg/L, with minimal phytotoxicity .

Analytical Characterization

Spectroscopic Techniques

-

NMR: Peaks at δ 7.82 (s, 1H, pyrazole-H), δ 6.52 (t, , 1H, -CFH), and δ 3.91 (s, 3H, -CH) .

-

HR-MS: A molecular ion peak at m/z 204.03 ([M]) matches the theoretical mass .

X-Ray Crystallography

Single-crystal analysis of related compounds (e.g., A14 in ) reveals a planar pyrazole ring with bond lengths of 1.38 Å (C-N) and 1.41 Å (C-S), consistent with aromatic conjugation. The sodium ion coordinates with three sulfinate oxygen atoms, forming a trigonal planar geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume